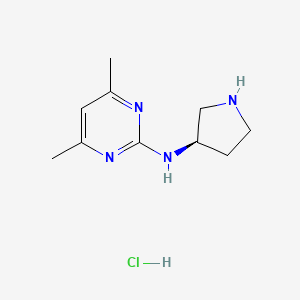

(4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Descripción

(4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, coupled with an (R)-configured pyrrolidine moiety. Its molecular formula is C₁₀H₁₇ClN₄, with a molecular weight of 228.72 g/mol (CAS: 1289584-90-2) . It is commercially available as a research-grade product, though discontinuation notices have been reported for some suppliers .

Propiedades

IUPAC Name |

4,6-dimethyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUXEQPYIUOJN-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCNC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N[C@@H]2CCNC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of magnesium oxide nanoparticles as catalysts to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, and using reagents like trimethylamine to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetonitrile, and mild heating conditions.

Reduction: Sodium borohydride, ethanol, and room temperature conditions.

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and ambient temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The pharmacological potential of (4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride has been explored in several studies:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased cell death in tumors, suggesting a potential application in cancer therapy .

Antiviral Properties

Studies have shown that pyrimidine derivatives exhibit antiviral activity against various viral strains. The mechanism often involves interference with viral replication processes, making this compound a candidate for further antiviral drug development .

Neuroprotective Effects

The interaction of this compound with neurotransmitter systems may offer neuroprotective benefits. Pyrrolidine derivatives have been linked to modulation of neurotransmitter release and receptor activity, which could be beneficial in neurodegenerative diseases .

Biochemical Mechanisms

The mechanisms by which (4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride exerts its effects include:

- Enzyme Inhibition : The compound can bind to specific enzymes and alter their activity, influencing metabolic pathways and cellular functions.

- Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis, thereby impacting tumor growth and survival .

Case Studies

Several case studies highlight the applications of this compound:

- Cancer Models : In vitro studies using cancer cell lines demonstrated that this compound significantly reduced cell viability at certain concentrations by inducing apoptosis through PARP inhibition .

- Viral Infections : A study involving viral infection models showed that the compound inhibited viral replication by interfering with the viral life cycle, suggesting its potential as an antiviral agent .

- Neuroprotection : Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation, indicating its potential role in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of ®-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit receptor tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine-pyrrolidine scaffold is shared with several derivatives, which differ in substituents, stereochemistry, or counterion composition. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Impact on Bioactivity: The 4,6-dimethyl-pyrimidine core (as in the target compound) is associated with antimicrobial activity in related sulfonamide derivatives . For example, compound 11 (from ) with a 4,6-dimethyl-pyrimidin-2-yl group demonstrated potent antimicrobial effects, suggesting that the methyl groups enhance lipophilicity and target binding .

Stereochemical Influence :

- The (R)-pyrrolidine configuration in the target compound may confer selectivity in binding to chiral targets, such as enzymes or receptors, compared to racemic or (S)-configured analogs .

Salt Form and Solubility :

- The hydrochloride salt form (common in the target compound and analogs) enhances aqueous solubility, facilitating in vitro assays. However, dihydrochloride salts (e.g., in ) may offer further solubility advantages .

Actividad Biológica

The compound (4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride (CAS No. 1289584-90-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological profiles, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₇ClN₄

- Molecular Weight : 228.72 g/mol

- Storage Conditions : Inert atmosphere at room temperature

Research suggests that this compound acts as a selective inhibitor of certain kinases, which are critical in various signaling pathways. A study indicated that derivatives of pyrimidine compounds can exhibit selective inhibition against specific kinases, such as JNK3, which is involved in neuronal apoptosis . The compound's structure allows it to interact effectively with the active sites of these enzymes.

Antibacterial and Antifungal Properties

The biological activity of (4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride has been evaluated in various studies focusing on its antibacterial and antifungal properties:

-

Antibacterial Activity :

- The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like ciprofloxacin .

- A comparative analysis of similar pyrrolidine derivatives indicated that modifications in the chemical structure could enhance antibacterial potency, particularly against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity :

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | ||

| Antifungal | Candida albicans | 15 | |

| Aspergillus niger | 20 |

Selective Kinase Inhibition

A critical study highlighted the selectivity of certain derivatives for JNK3 over other kinases, suggesting a potential for therapeutic applications in neurodegenerative diseases linked to apoptosis . The compound's structure facilitates strong interactions with the kinase's active site, enhancing its inhibitory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.